

A Technical Guide to the History and Discovery of Phenetole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenetole*

Cat. No.: *B1680304*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenetole, also known as ethyl phenyl ether or ethoxybenzene, is an aromatic ether with a significant history in the development of organic synthesis. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its physicochemical properties, and detailed experimental protocols.

Physicochemical Properties of Phenetole

Phenetole is a colorless to pale yellow oily liquid with a characteristic aromatic odor.^[1] It is a versatile solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.^{[1][2]} The key physical and chemical properties of **phenetole** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₈ H ₁₀ O	[2]
Molecular Weight	122.16 g/mol	[2]
Appearance	Colorless oily liquid	[2]
Odor	Aromatic	[2]
Melting Point	-30 °C	[2]
Boiling Point	172 °C	[2]
Density	0.967 g/mL	[2]
Refractive Index	1.507	[2]
Solubility	Insoluble in water; Soluble in alcohols and ethers	[2]

Historical Context and Discovery

The synthesis of ethers has been a subject of interest since the 16th century, with early methods involving the dehydration of alcohols with strong acids.[3] However, it was in the mid-19th century that a more general and reliable method for ether synthesis was developed, which paved the way for the preparation of a wide variety of ethers, including **phenetole**.

The seminal work on a general method for ether synthesis was conducted by the English chemist Alexander Williamson in 1850.[4][5] His development of what is now known as the Williamson ether synthesis was a significant advancement in organic chemistry.[4][5] This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a clear and versatile route to both symmetrical and unsymmetrical ethers.[4] The synthesis of **phenetole** is a classic example of the application of this method.

While Charles Adolphe Wurtz, a prominent French chemist, is renowned for the Wurtz reaction (1855) for forming carbon-carbon bonds and other significant contributions to organic synthesis, his direct involvement in the initial discovery or synthesis of **phenetole** is not explicitly documented in the historical records reviewed.[6][7][8] However, Wurtz's work on the synthesis of various organic compounds during the same period undoubtedly contributed to the

broader understanding of chemical reactivity and synthesis that underpinned the development of methods applicable to compounds like **phenetole**.^[9]

The primary method for **phenetole** synthesis remains the Williamson ether synthesis, a testament to the robustness of this 19th-century discovery.^[2] Modern variations may utilize different bases or catalysts to improve efficiency and yield.^{[10][11]}

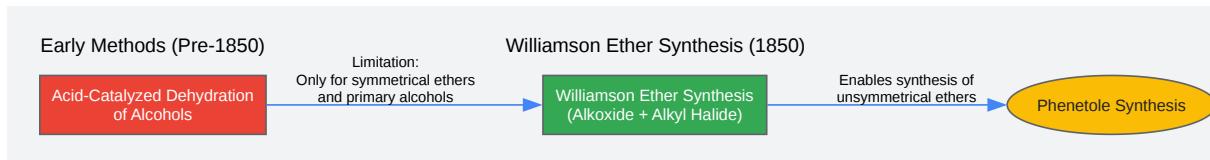
Experimental Protocols: The Williamson Ether Synthesis of Phenetole

The following is a detailed experimental protocol for the laboratory-scale synthesis of **phenetole** via the Williamson ether synthesis.

Materials:

- Phenol
- Sodium hydroxide (NaOH)
- Ethyl iodide (or ethyl bromide)
- Anhydrous diethyl ether
- Anhydrous calcium chloride (CaCl₂)
- Distillation apparatus
- Separatory funnel
- Reflux condenser
- Heating mantle

Procedure:


- Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve a known quantity of phenol in a minimal amount of absolute ethanol. To this solution, add an equimolar amount of

sodium hydroxide pellets. The reaction is exothermic and will generate sodium phenoxide. The mixture can be gently warmed to ensure complete reaction.

- Reaction with Ethyl Halide: To the flask containing the sodium phenoxide, add a slight excess of ethyl iodide (or ethyl bromide) and attach a reflux condenser.
- Reflux: Heat the reaction mixture to reflux using a heating mantle. The reflux period is typically 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add a sufficient amount of water to dissolve the sodium iodide (or sodium bromide) byproduct.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts.
- Washing: Wash the combined organic layers with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water until the aqueous layer is neutral.
- Drying: Dry the ethereal solution over anhydrous calcium chloride.
- Distillation: Filter the drying agent and remove the diethyl ether by simple distillation. The remaining liquid is then fractionally distilled to obtain pure **phenetole**. The fraction boiling at 169-172 °C is collected.

Visualizations

Logical Relationship of 19th-Century Ether Synthesis Methods

[Click to download full resolution via product page](#)

Caption: Logical evolution of ether synthesis methods in the 19th century.

Williamson Ether Synthesis of Phenetole

Caption: Reaction scheme for the Williamson ether synthesis of **phenetole**.

Conclusion

The discovery and synthesis of **phenetole** are intrinsically linked to the development of fundamental principles in organic chemistry, most notably the Williamson ether synthesis. This reaction, developed in the mid-19th century, remains a cornerstone of ether synthesis and a primary method for producing **phenetole**. The physicochemical properties of **phenetole** make it a valuable compound in both industrial and research settings. This guide has provided a detailed historical context, comprehensive data, and a practical experimental protocol to serve as a valuable resource for professionals in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. chemical history of ether [ursula.chem.yale.edu]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson ether synthesis | chemistry | Britannica [britannica.com]
- 6. Wurtz, Charles Adolphe [canov.jergym.cz]
- 7. grokipedia.com [grokipedia.com]
- 8. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]
- 9. revistas.unam.mx [revistas.unam.mx]

- 10. CN101033176A - A kind of method of synthesizing phenetole - Google Patents
[patents.google.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the History and Discovery of Phenetole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680304#history-and-discovery-of-phenetole\]](https://www.benchchem.com/product/b1680304#history-and-discovery-of-phenetole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com